N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

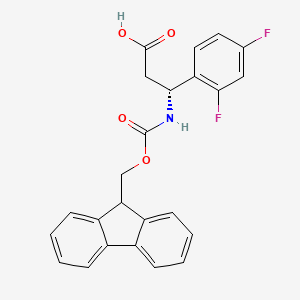

The compound N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamides are often modified to enhance their selectivity and potency as enzyme inhibitors, and the introduction of fluorine atoms has been shown to significantly affect these properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic rings. For example, the synthesis of 4-substituted benzenesulfonamides has been reported using various starting materials and reagents, such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of polysubstituted benzophenones from fluorobenzenes .

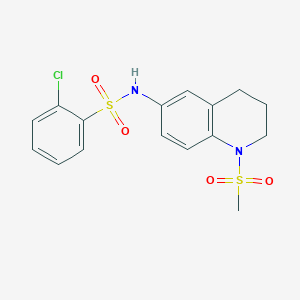

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The crystal structures of related compounds have been investigated to understand the intermolecular interactions and packing patterns, which are crucial for their biological activity . The introduction of fluorine atoms can lead to changes in the electronic distribution and molecular conformation, affecting the compound's binding affinity and selectivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is a key interaction in their binding to biological targets. The presence of fluorine atoms can influence the strength and nature of these hydrogen bonds, as seen in the crystal and solution studies of benzenesulfonamide derivatives . Additionally, the reactivity of these compounds can be modulated by the electronic effects of substituents, which can be explored through computational studies such as Density Functional Theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Fluorinated compounds, in particular, have been shown to possess higher binding potency than their non-fluorinated counterparts, which is attributed to the strong electronegativity of fluorine . The introduction of bulky or electron-donating groups can also affect the compound's properties, as seen in the case of N-(4-phenylthiazol-2-yl)benzenesulfonamides, where the substituents impacted the enzyme inhibition potency .

Scientific Research Applications

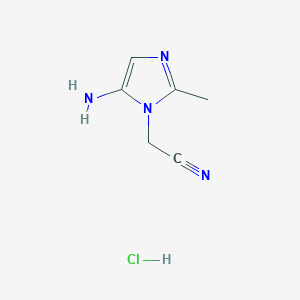

DNA Binding and Cellular Staining

Compounds containing benzimidazole structures, similar to the specified chemical, often exhibit strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic makes them useful as fluorescent DNA stains, enabling visualization of cellular and chromosomal structures in plant cell biology and for analyzing nuclear DNA content through flow cytometry. Their ability to penetrate cells readily has been leveraged for chromosome and nuclear staining, highlighting their importance in genetic and molecular biology research (Issar & Kakkar, 2013).

Biological and Electrochemical Activity

The chemistry of benzimidazole and its derivatives, which are structurally related to the compound , is marked by significant variability that translates into a broad spectrum of biological and electrochemical activities. This variability underpins the development of these compounds as potential agents for various applications, including but not limited to, acting as inhibitors, radioprotectors, and in drug design, showcasing their versatility in scientific research (Boča, Jameson, & Linert, 2011).

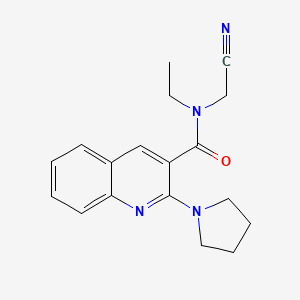

Anticancer Applications

Benzimidazole derivatives demonstrate significant potential in anticancer therapy. They have been investigated for their ability to disrupt microtubule assembly, induce apoptosis, inhibit angiogenesis, and counteract metastasis among other mechanisms. This research domain exemplifies the therapeutic potential beyond conventional antiparasitic applications, laying the groundwork for repurposing existing compounds for cancer treatment (Nath et al., 2020).

properties

IUPAC Name |

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O2S/c1-4-5-6-7-8-9-14-27-16-25-23-21(27)15-17(2)18(3)22(23)26-30(28,29)20-12-10-19(24)11-13-20/h10-13,15-16,26H,4-9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPIAZWFONRQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)

![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)